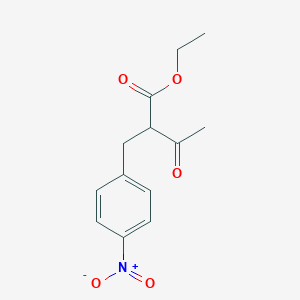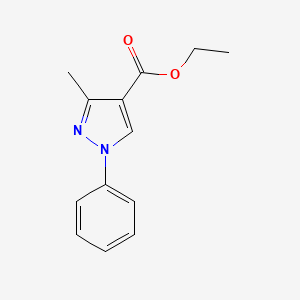
2-(4-Chloro-1H-indol-3-yl)ethanol
Vue d'ensemble
Description
The compound of interest, 2-(4-Chloro-1H-indol-3-yl)ethanol, is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. Indole derivatives are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of pharmaceuticals. The presence of a chlorine atom and an ethanol group in the molecule suggests potential reactivity and polarity that could be exploited in various chemical reactions.
Synthesis Analysis
The synthesis of related indole derivatives has been reported in the literature. For instance, the metabolic formation and synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a compound with hypocholesteremic effects, was achieved following intraperitoneal administration in rats . Another synthesis approach involved the preparation of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, optimizing reaction conditions to achieve an 88.5% yield . Additionally, the enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for Ticagrelor, was developed using a ketoreductase, resulting in a near 100% conversion with high enantiomeric excess . A more direct synthesis of 2-(4-Chlorophenyl)ethanol was achieved by esterification and reduction from 2-(4-chlorophenyl)acetic acid, with a yield of over 95% .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 2-(4-Chlorophenyl)ethanol was confirmed by 1H NMR and MS . The crystal structure of a related compound, 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one ethanol monosolvate, was determined, showing the pyrazole ring almost normal to the indol-2-one and indole rings .
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions due to their reactive sites. The presence of a chloro substituent and an ethanol group in the molecule of interest suggests potential for nucleophilic substitution reactions, esterification, and oxidation-reduction processes. The literature provides examples of such reactivity, including the enzymatic reduction of a ketone to an alcohol and the esterification and reduction steps used to synthesize 2-(4-Chlorophenyl)ethanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 2-(4-Chloro-1H-indol-3-yl)ethanol can be inferred from calorimetric and computational studies. For instance, the gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol was derived from enthalpy of combustion and sublimation measurements, with results analyzed in terms of enthalpic methylene increments . Such data are crucial for understanding the thermodynamics of reactions involving these compounds.
Applications De Recherche Scientifique
Structural Analysis and Synthesis Techniques
Studies have shown innovative synthesis and structural analysis of compounds related to "2-(4-Chloro-1H-indol-3-yl)ethanol". For example, research by Frydenvang et al. (2004) detailed the synthesis, separation of enantiomers, and assignment of absolute stereochemistry by X-ray structure analysis of 2-(2,3-Dihydro-1H-indol-3-yl)ethanol, revealing insights into its chiral properties (Frydenvang et al., 2004). Additionally, a study by Di (2010) on a related compound, (2S*)-2-Ammonio-3-(1H-indol-3-yl)propionate pyridine-2,4-dicarboxylic acid ethanol solvate, discussed its crystal structure and hydrogen bonding, highlighting the compound's potential for further chemical analysis and application (Di, 2010).
Antimicrobial Activity
Research into the antimicrobial properties of indole derivatives, including those structurally similar to "2-(4-Chloro-1H-indol-3-yl)ethanol", has been a significant focus. A study by Prasad (2017) explored the synthesis, characterization, and antimicrobial activity of substituted 2-((1H-Indol-4-yl)oxy)-N'-benzylideneacetohydrazide, indicating potential applications in combating microbial infections (Prasad, 2017).
Catalysis and Eco-Friendly Synthesis
The eco-friendly synthesis of pharmaceutically interesting compounds using "2-(4-Chloro-1H-indol-3-yl)ethanol" and related molecules has been documented. Brahmachari and Banerjee (2014) developed a method for one-pot synthesis of bis(indol-3-yl) derivatives using sulfamic acid as an organo-catalyst, emphasizing the procedure's mild conditions, excellent yields, and eco-friendliness (Brahmachari & Banerjee, 2014).
Enantioselective Synthesis and Application
The enantioselective synthesis of chiral intermediates for pharmaceutical applications using related compounds has also been explored. Guo et al. (2017) detailed a practical enzymatic process for preparing a chiral intermediate of Ticagrelor, demonstrating the high productivity and potential industrial application of such processes (Guo et al., 2017).
Orientations Futures
Indole derivatives, including “2-(4-Chloro-1H-indol-3-yl)ethanol”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is an area of interest among researchers .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely interact with multiple biochemical pathways.
Result of Action
It’s known that indole derivatives show various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the biological environment .
Propriétés
IUPAC Name |
2-(4-chloro-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAPAWBGZKNLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481506 | |
| Record name | 2-(4-Chloro-1H-indol-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-1H-indol-3-yl)ethanol | |
CAS RN |
41340-30-1 | |
| Record name | 2-(4-Chloro-1H-indol-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)









